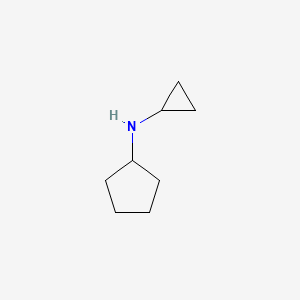

N-cyclopropylcyclopentanamine

Description

Evolution of Aliphatic Amine Synthesis Methodologies

The synthesis of aliphatic amines has progressed significantly from early methods like Hofmann alkylation and reductive amination. acs.org While effective, these traditional approaches often face challenges such as lack of selectivity and the need for harsh reaction conditions, leading to low yields. acs.org The quest for more efficient and selective methods has driven the development of transition-metal catalyzed reactions, including hydroamination and hydroaminoalkylation. acs.org These modern techniques offer pathways to introduce amine functionalities to unfunctionalized hydrocarbons, representing a more atom-economical approach. acs.org

More recent advancements have embraced photoredox catalysis, which utilizes visible light to generate amine radical cations, enabling a variety of C-H and C-C bond functionalizations under mild conditions. acs.org This has opened new avenues for the synthesis of complex amines. Additionally, radical-based methods have emerged as powerful tools for creating sterically hindered amines, which are challenging to access through traditional means. researchgate.net The development of direct allylic C-H amination of alkenes with amines, facilitated by dual catalysis systems, further highlights the ongoing innovation in this field. researchgate.net These evolving strategies provide a rich toolbox for organic chemists, allowing for the construction of a diverse array of aliphatic amines with high precision and efficiency.

Academic Rationale for Investigating N-Cyclopropylcyclopentanamine as a Synthetic Target and Intermediate

The academic interest in this compound stems from the unique structural and electronic properties imparted by its constituent rings. The cyclopentane (B165970) moiety is a common scaffold in a vast number of natural products and pharmaceutical agents. researchgate.net Its three-dimensional structure provides a versatile framework for introducing various functional groups with well-defined stereochemistry. researchgate.net The synthesis of substituted cyclopentane cores is an active area of research, with methods like (3+2) cycloadditions being employed to construct these five-membered rings with high stereoselectivity. researchgate.net

On the other hand, the cyclopropyl (B3062369) group is a "strained" ring that confers unique reactivity and conformational constraints. longdom.org The incorporation of a cyclopropylamine (B47189) motif is a known strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. longdom.org The synthesis of N-arylcyclopropylamines, for instance, has been explored via palladium-catalyzed C-N bond formation, demonstrating the feasibility of incorporating this small ring into larger molecular structures. researchgate.net

Therefore, this compound serves as an intriguing synthetic target that combines the desirable features of both the cyclopentane and cyclopropylamine motifs. Its synthesis presents a challenge that drives the development of novel synthetic methods. As a synthetic intermediate, it holds potential for the construction of more complex molecules with interesting biological profiles, making it a valuable subject of academic investigation.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and related structures is multifaceted, with a strong emphasis on developing efficient and stereoselective synthetic routes. A primary objective is the catalytic assembly of such intricate amine architectures. This includes the exploration of transition metal catalysis and organocatalysis to achieve high yields and enantioselectivities. nih.gov The development of one-pot reactions and multicomponent reactions is also a key focus, aiming for operational simplicity and atom economy.

A significant area of investigation involves the use of this compound as a building block for more complex molecular scaffolds. For example, the development of methods for the synthesis of highly substituted imidazolidines from various amine precursors highlights the drive to create diverse heterocyclic compounds. nih.gov Similarly, research into the synthesis of cyclopentenones, which can be precursors to or derived from cyclopentylamines, is an active field, with recent advances in Nazarov cyclization and other catalytic methods. researchgate.net

Furthermore, the synthesis of related structures, such as cyclopentano-N-methylphosphatidylethanolamines, underscores the interest in creating novel lipid analogues. nih.gov The challenges encountered in such syntheses, like aminolysis, provide valuable lessons for future synthetic designs. The development of new reagents and catalytic systems, such as those used in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, also contributes to the broader goal of expanding the synthetic chemist's toolkit for creating complex amine derivatives. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C8H15N | PubChem nih.gov |

| Molecular Weight | 125.21 g/mol | PubChem nih.gov |

| CAS Number | 873-59-6 | PubChem nih.gov |

| SMILES | C1CCC(C1)NC2CC2 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylcyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-7(3-1)9-8-5-6-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXEGAYCJQFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307389 | |

| Record name | N-Cyclopropylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-59-6 | |

| Record name | N-Cyclopropylcyclopentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for N Cyclopropylcyclopentanamine

Direct Synthesis Approaches

Direct methods for the formation of the C-N bond between the cyclopentyl and cyclopropyl (B3062369) groups are the most straightforward routes to N-cyclopropylcyclopentanamine. These approaches typically involve the reaction of a cyclopentyl electrophile with cyclopropylamine (B47189) or a cyclopentyl nucleophile with a cyclopropyl electrophile.

Reductive Amination Strategies of Cyclopentanone (B42830) and Cyclopropylamine

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds and amines. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com This two-step, one-pot process involves the initial formation of an imine or enamine from the condensation of cyclopentanone and cyclopropylamine, followed by the in-situ reduction of the C=N double bond to yield the desired secondary amine, this compound. youtube.comyoutube.com

The reaction is typically carried out in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. masterorganicchemistry.com The reaction is often performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) and may be catalyzed by the addition of a weak acid to facilitate imine formation. youtube.com

Table 1: Representative Conditions for Reductive Amination

| Cyclopentanone (equiv.) | Cyclopropylamine (equiv.) | Reducing Agent | Solvent | Additive | Potential Yield |

| 1.0 | 1.2 | NaBH₃CN | Methanol | Acetic Acid (cat.) | Good to Excellent |

| 1.0 | 1.1 | NaBH(OAc)₃ | Dichloromethane | None | High |

| 1.0 | 1.5 | H₂/Pd-C | Ethanol | None | Variable |

The primary by-products in this reaction can include the dialkylated amine, N,N-dicyclopropylcyclopentanamine, or the self-condensation product of cyclopentanone. Careful control of the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Nucleophilic Substitution Pathways Involving Halogenated Cyclopentanes and Cyclopropylamines

The direct alkylation of cyclopropylamine with a halogenated cyclopentane (B165970), such as chlorocyclopentane (B1362555) or bromocyclopentane (B41573), represents a classical nucleophilic substitution pathway for the synthesis of this compound. libretexts.orgyoutube.comyoutube.com In this SN2 reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide leaving group. youtube.com

This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being generally preferred for SN2 reactions. youtube.com

A significant challenge in this approach is the potential for overalkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Additionally, the strained nature of the cyclopropyl ring can be a concern, although studies have shown that the cyclopropyl group can be stable under certain nucleophilic substitution conditions. nih.gov

Table 2: General Conditions for Nucleophilic Substitution

| Cyclopentyl Halide | Cyclopropylamine (equiv.) | Base | Solvent | Temperature | Potential By-products |

| Bromocyclopentane | 2.0 | K₂CO₃ | Acetonitrile | Reflux | Tertiary amine, Quaternary salt |

| Chlorocyclopentane | 1.5 | Et₃N | DMF | 80 °C | Tertiary amine |

Multicomponent Reaction Strategies Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that could potentially be adapted for the synthesis of derivatives of this compound. wikipedia.orgwikipedia.org

A hypothetical Ugi four-component reaction could involve cyclopentanone, cyclopropylamine, a carboxylic acid, and an isocyanide. wikipedia.orgorgsyn.org The reaction proceeds through the formation of an imine from cyclopentanone and cyclopropylamine, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide product. wikipedia.org While this does not directly yield this compound, subsequent chemical transformations could potentially lead to the desired amine.

Similarly, the Passerini three-component reaction involves a ketone (cyclopentanone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net Although cyclopropylamine is not a direct component, this reaction highlights the potential of MCRs in generating structural diversity around the cyclopentyl core. The development of a specific MCR that directly yields this compound remains an area for further research.

Catalytic Protocols in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of amines.

Transition Metal-Catalyzed Amination Reactions

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the formation of C-N bonds. stonybrook.edunih.govmdpi.commdpi.com While often applied to the synthesis of arylamines (e.g., Buchwald-Hartwig amination), these methods can also be extended to the coupling of alkyl halides or pseudohalides with amines.

The synthesis of this compound could be envisioned through the palladium-catalyzed coupling of a cyclopentyl electrophile (e.g., bromocyclopentane or cyclopentyl triflate) with cyclopropylamine. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the cyclopentyl electrophile, followed by coordination of the amine, and subsequent reductive elimination to furnish the desired product and regenerate the catalyst. A significant challenge in such reactions is the potential for β-hydride elimination from the cyclopentyl-palladium intermediate. The choice of ligand on the palladium center is crucial for promoting the desired C-N bond formation over competing side reactions. Research on the palladium-catalyzed N-arylation of cyclopropylamines has shown that with the appropriate choice of ligands, the cyclopropyl group can be successfully coupled. nih.gov

Table 3: Hypothetical Transition Metal-Catalyzed Amination

| Cyclopentyl Precursor | Amine | Catalyst | Ligand | Base | Solvent |

| Cyclopentyl triflate | Cyclopropylamine | Pd₂(dba)₃ | Buchwald-type ligand | NaOtBu | Toluene |

| Bromocyclopentane | Cyclopropylamine | Pd(OAc)₂ | Josiphos-type ligand | K₃PO₄ | Dioxane |

Organocatalytic Methodologies for Stereoselective Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. youtube.com For the synthesis of this compound, which is a chiral molecule, organocatalytic methods offer the potential to control the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer.

A promising approach is the asymmetric reductive amination of cyclopentanone with cyclopropylamine, catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). researchgate.netuiowa.edursc.orgorganic-chemistry.orgdicp.ac.cn In this process, the CPA activates the imine formed in situ, rendering it more susceptible to reduction by a mild reducing agent, such as a Hantzsch ester or a silane. rsc.orgrsc.org The chiral environment created by the catalyst directs the approach of the reductant, leading to the formation of the amine with high enantioselectivity. rsc.orgrsc.org This methodology has been successfully applied to the asymmetric reductive amination of a variety of ketones with both aromatic and aliphatic amines. rsc.org

Table 4: Organocatalytic Asymmetric Reductive Amination

| Ketone | Amine | Catalyst | Reductant | Solvent | Potential Enantioselectivity |

| Cyclopentanone | Cyclopropylamine | Chiral Phosphoric Acid (e.g., TRIP) | Hantzsch Ester | Toluene | High (e.g., >90% ee) |

| Cyclopentanone | Cyclopropylamine | Chiral N-formyl Amine | Trichlorosilane | Dichloromethane | Good to High |

Photocatalytic Transformations in Amine Synthesis

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions, offering an alternative to traditional methods that may require harsh reagents or high temperatures. The application of photoredox catalysis to the synthesis of secondary amines, including structures analogous to this compound, often involves the generation of radical intermediates.

One general approach involves the photocatalytic reductive coupling of carbonyl compounds with amines. In a typical cycle, a photocatalyst, upon irradiation with visible light, can facilitate the single-electron reduction of an imine or iminium ion, formed in situ from the condensation of a ketone and a primary amine. This generates an α-amino radical, which can then be converted to the final amine product through a hydrogen atom transfer (HAT) step. While direct photocatalytic synthesis of this compound has not been extensively detailed in the literature, the principles of photocatalytic reductive amination are well-established for a variety of ketones and amines. researchgate.netjustia.com

For instance, studies have shown the successful photocatalytic synthesis of primary amines from ketones and ammonia, where an N-H imine is formed and subsequently reduced. researchgate.net This concept can be extended to the use of primary amines like cyclopropylamine. The key challenge lies in the chemoselective reduction of the in situ-formed imine in the presence of the starting ketone. researchgate.net Furthermore, photocatalytic methods have been developed for the N-alkylation of amines with alcohols, proceeding through an oxidation-condensation-reduction cascade, which could be conceptually applied to the synthesis of N-cycloalkylamines. nih.govnih.gov

Recent advancements have also demonstrated the formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems under photochemical conditions, proceeding through a single electron transfer (SET) mechanism without the need for a photocatalyst. chemrxiv.org This highlights the potential for photo-induced transformations involving the cyclopropylamine moiety.

Precursor Synthesis and Intermediate Derivatization for this compound Formation

The synthesis of this compound is fundamentally dependent on the availability and reactivity of its constituent precursors: a cyclopentanone derivative and a cyclopropylamine source.

Preparation of Cyclopentanone Derivatives for Amination

Cyclopentanone is a readily available starting material for the synthesis of this compound via reductive amination. The direct reaction between cyclopentanone and cyclopropylamine, in the presence of a suitable reducing agent, is the most straightforward approach. Various catalysts, including those based on ruthenium and nickel, have been shown to be effective for the reductive amination of cyclopentanone to yield cyclopentylamine (B150401), demonstrating the viability of this core reaction. researchgate.netresearchgate.netresearchgate.net

For more complex analogs, substituted cyclopentanone derivatives can be prepared through various organic transformations. For example, the conjugate addition of nucleophiles to α,β-unsaturated cyclopentenones or the cyclization of dicarbonyl compounds can provide access to a range of functionalized cyclopentanones. organic-chemistry.org These derivatives can then be subjected to amination reactions.

A representative reaction for the formation of this compound is the direct reductive amination of cyclopentanone with cyclopropylamine. This reaction is typically carried out in a one-pot procedure where the ketone and amine first form an imine intermediate, which is then reduced in situ.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) | Reference |

| Cyclopentanone | Cyclopropylamine | Sodium triacetoxyborohydride | Dichloromethane | Not Reported | Conceptual |

| Cyclopentanone | Cyclopropylamine | H₂/Pd/C | Methanol | Not Reported | Conceptual |

| Cyclopentanone | Cyclopropylamine | Sodium cyanoborohydride | Methanol | Not Reported | Conceptual |

| This table is illustrative and based on general procedures for reductive amination. Specific yield data for this compound is not readily available in the cited literature. |

Synthesis of Chiral Cyclopropylamine Precursors

The cyclopropylamine moiety is a key component in numerous bioactive molecules. longdom.org Its synthesis can be achieved through several routes. Classical methods include the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Curtius rearrangement of cyclopropanecarbonyl azide. More modern approaches focus on the reductive amination of cyclopropanecarboxaldehyde. longdom.org

For the synthesis of enantiomerically pure this compound, chiral cyclopropylamine precursors are required. Asymmetric synthesis of these precursors can be achieved through various strategies. One method involves the use of chiral auxiliaries to direct the stereochemical outcome of cyclopropanation reactions. acs.org Another powerful approach is the use of biocatalysis. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of olefins to produce chiral cyclopropane-containing molecules, which can then be converted to the corresponding chiral amines. google.com

Strategic Functionalization of Key Intermediates

The strategic functionalization of intermediates provides a pathway to derivatives of this compound. For example, a pre-functionalized cyclopentanone could be used in the reductive amination reaction. Alternatively, the this compound product itself could be further modified.

One key intermediate in the synthesis is the N-cyclopentylidenecyclopropanamine (the imine formed from cyclopentanone and cyclopropylamine). While typically reduced in situ, this imine could potentially be isolated and subjected to other reactions. However, the more common strategy involves the functionalization of the amine product. The secondary amine in this compound possesses a lone pair of electrons and can act as a nucleophile. For instance, it can be acylated to form amides or alkylated to form tertiary amines. acs.org

Advanced Synthetic Methodologies Applied to this compound Production

To improve efficiency, safety, and scalability, modern synthetic methodologies like flow chemistry are being increasingly adopted for the production of fine chemicals and pharmaceuticals.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automated, continuous production. researchgate.net The synthesis of amines, including secondary amines, is well-suited to flow processes. researchgate.netresearchgate.net

The reductive amination of ketones with amines can be effectively translated into a continuous flow setup. In such a system, solutions of the ketone, amine, and a reducing agent can be pumped through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch reactions.

While a specific flow synthesis of this compound has not been detailed, the continuous flow synthesis of other cyclic amines has been successfully demonstrated. For example, a five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) starting from cyclohexanone (B45756) has been developed, showcasing the potential for multi-step syntheses in an integrated flow platform. acs.org Similarly, photocatalytic reactions in flow have been used for the oxidation of trialkylamines, demonstrating the compatibility of photochemistry and continuous processing. researchgate.netresearchgate.net These examples provide a strong basis for the development of a continuous flow process for the production of this compound.

A conceptual flow process for this compound would involve pumping a solution of cyclopentanone and cyclopropylamine through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas. The product stream would then be collected, and the solvent removed to yield the desired secondary amine.

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry are increasingly being applied to amine synthesis to develop more sustainable and environmentally benign processes. tandfonline.com Reductive amination is often considered a greener alternative to methods like alkyl halide alkylation, as it can be performed in one-pot reactions, reducing waste from intermediate purification steps. wikipedia.org

Key green chemistry considerations for reductive amination include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. One-pot reductive aminations contribute positively to atom economy. wikipedia.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or even performing reactions under solvent-free conditions. tandfonline.comresearchgate.net The use of thiamine (B1217682) hydrochloride as a green, recyclable catalyst for reductive amination under solvent-free conditions has been reported, achieving high yields. tandfonline.comresearchgate.net

Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents. Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. rsc.org The use of H₂ as a reductant with a metal catalyst is considered a green option. acsgcipr.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. For instance, reductive amination can be applied to biomass-derived platform compounds. dtu.dk

The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has provided guidelines for greener reagent selection in reductive amination, recommending H₂/metal catalysts as the preferred reductants and NaBH₄ over more toxic borohydrides like cyanoborohydride. acsgcipr.org

Biocatalytic Routes to Analogous Amine Structures

Biocatalysis offers a powerful and sustainable approach for the synthesis of amines, often providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. Enzymes such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms) are particularly relevant for the synthesis of secondary amines analogous to this compound.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. rsc.org While traditionally used for the synthesis of chiral primary amines, they can be employed in cascades for the synthesis of more complex structures. rsc.orgdiva-portal.org The industrial production of the antidiabetic drug sitagliptin (B1680988) utilizes an engineered transaminase, showcasing the power of this technology. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are highly promising for the synthesis of secondary and tertiary amines. IREDs catalyze the reduction of pre-formed or in-situ formed imines, while RedAms can directly catalyze the reductive coupling of a carbonyl compound and an amine. nih.gov

Recent research has demonstrated the successful use of IREDs for the reductive amination of ketones with various amines, achieving high conversions and enantioselectivities. For example, the amination of 5-methoxy-2-tetralone (B30793) with n-propylamine using an IRED (pIR-221) resulted in a 92% conversion to the corresponding secondary amine with a 78% isolated yield on a preparative scale. nih.gov Another study showed that an IRED (IR44) could catalyze the amination of cyclohexanone with pyrrolidine (B122466) with 99% conversion, yielding N-cyclohexylpyrrolidine in 71% isolated yield on a gram scale. nih.gov

Furthermore, biocatalytic N-alkylation of amines has been achieved through one-pot reductive aminase cascades. acs.orgnih.gov In these systems, a reductive aminase is combined with either an alcohol oxidase or a carboxylic acid reductase to generate an aldehyde in situ, which then undergoes reductive amination with an amine to form the N-alkylated product. acs.orgnih.gov These biocatalytic methods often proceed in aqueous buffers under mild conditions, avoiding the use of harsh reagents and simplifying product purification. acs.orgnih.gov

While a specific biocatalytic route to this compound has not been reported, the successful synthesis of structurally related N-alkylated cyclic amines using IREDs and RedAms provides a strong proof-of-concept for the feasibility of developing a biocatalytic process for this target molecule.

Reaction Mechanisms and Kinetics in N Cyclopropylcyclopentanamine Chemistry

Mechanistic Elucidation of N-Cyclopropylcyclopentanamine Formation Reactions

The formation of this compound typically proceeds via the reductive amination of cyclopentanone (B42830) with cyclopropylamine (B47189). This process involves the initial formation of an imine intermediate, which is subsequently reduced to the final amine product.

The reaction pathway for the formation of this compound from cyclopentanone and cyclopropylamine in the presence of a reducing agent can be broken down into two primary stages:

Imine Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of cyclopropylamine on the electrophilic carbonyl carbon of cyclopentanone. This leads to the formation of a tetrahedral intermediate known as a hemiaminal. The hemiaminal is generally unstable and undergoes dehydration to form an N-cyclopropylcyclopentylimine. This dehydration step is often acid-catalyzed, which facilitates the departure of the hydroxyl group as a water molecule. The key intermediates in this stage are the hemiaminal and the N-cyclopropylcyclopentylimine . In the reductive amination of cyclopentanone, N-cyclopentyliminocyclopentane has been identified as a primary intermediate, lending support to the formation of an imine in this type of reaction. researchgate.net

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond to yield this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

While specific transition state analysis for the formation of this compound is not available in the literature, the transition states for the key steps of reductive amination can be inferred from general mechanistic principles.

Hemiaminal Formation: The transition state for the nucleophilic attack of cyclopropylamine on cyclopentanone involves the partial formation of the N-C bond and the partial breaking of the C=O pi bond. The geometry of the transition state is likely to be a distorted tetrahedron.

Dehydration: The rate-determining step in imine formation is often the acid-catalyzed dehydration of the hemiaminal. The transition state for this step would involve the protonated hydroxyl group beginning to depart as a water molecule, with the nitrogen lone pair starting to form the C=N pi bond.

Imine Reduction: The transition state for the reduction of the imine by a hydride reagent (e.g., from NaBH₄) involves the approach of the hydride to the imine carbon and the partial breaking of the B-H bond, with a simultaneous partial breaking of the C=N pi bond.

The reactivity of the cyclopropane (B1198618) ring in related reactions is known to be influenced by its electronic and steric properties. For instance, studies on the cleavage of phenylcyclopropanone acetals have identified A-SE2 reaction mechanisms involving rate-determining protonation of the cyclopropane ring, highlighting the unique reactivity of this moiety. marquette.edu

The synthesis of this compound from the achiral precursors cyclopentanone and cyclopropylamine does not generate any stereocenters. However, if a substituted cyclopentanone or a chiral cyclopropylamine were used, the formation of stereoisomers would be possible.

In related systems, such as the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones, chiral catalysts have been employed to achieve high enantioselectivity and diastereoselectivity, yielding chiral β-amino ketones. organic-chemistry.org This demonstrates that stereochemical control is achievable in reactions involving the amination of cyclic ketones, and similar strategies could potentially be applied to create chiral derivatives of this compound.

Kinetic Studies of Reactions Involving this compound

Rate = k[Cyclopentanone]x[Cyclopropylamine]y[Reducing Agent]z

where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each reactant. These orders would be determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

Illustrative Data for Hypothetical Rate Law Determination (Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.)

| Experiment | [Cyclopentanone] (mol/L) | [Cyclopropylamine] (mol/L) | [NaBH₄] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.10 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Based on this illustrative data, the reaction would be first order with respect to cyclopentanone, zero order with respect to cyclopropylamine, and first order with respect to sodium borohydride, leading to the hypothetical rate law: Rate = k[Cyclopentanone][NaBH₄].

The activation energy (Ea) represents the minimum energy required for the reaction to occur and can be determined experimentally by measuring the rate constant (k) at different temperatures. The relationship is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the resulting line (slope = -Ea/R).

Illustrative Data for Activation Energy Determination (Disclaimer: The following data is hypothetical and for illustrative purposes only.)

| Temperature (K) | Rate Constant (k) (L/mol·s) | 1/T (K⁻¹) | ln(k) |

| 298 | 0.015 | 0.00336 | -4.20 |

| 308 | 0.031 | 0.00325 | -3.47 |

| 318 | 0.060 | 0.00314 | -2.81 |

| 328 | 0.112 | 0.00305 | -2.19 |

From a plot of this illustrative data, a hypothetical activation energy could be calculated, providing insight into the temperature sensitivity of the reaction. For instance, experimental determination of activation energies for covalent bond formation in gas-phase ion/ion reactions has yielded values in the range of 55-75 kJ/mol, which could be a comparable range for the steps in reductive amination. nih.govnih.gov

Influence of Solvent and Temperature on Reaction Rates

The selection of an appropriate solvent is critical as it can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst and reducing agent. researchgate.netwpunj.eduresearchgate.net In the context of reductive amination of ketones, a systematic study has shown that the nature of the solvent heavily influences the reaction pathway and the rate of individual steps. wpunj.eduresearchgate.net

A variety of solvents can be employed for reductive amination, including protic solvents like methanol (B129727), ethanol (B145695), and water, as well as aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dioxane, and even aprotic nonpolar solvents like cyclohexane (B81311) and toluene. wpunj.eduresearchgate.net Research indicates that for the reductive amination of ketones, methanol is often an excellent solvent choice. wpunj.eduresearchgate.net This is attributed to its ability to facilitate both the formation of the imine intermediate and the subsequent hydrogenation step. wpunj.eduresearchgate.net Protic solvents, in general, can assist in the dehydration of the hemiaminal intermediate by solvating the departing water molecule.

Aprotic polar solvents like THF are also commonly used and can be effective, particularly when using hydride-based reducing agents. researchgate.net The choice of solvent can also be influenced by the choice of reducing agent. For instance, some reactions are carried out in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE), though a shift towards more environmentally benign solvents like ethyl acetate (B1210297) is being encouraged. researchgate.net

The following table summarizes the general effects of different solvent classes on the reductive amination of ketones, which can be extrapolated to the synthesis of this compound.

Table 1: General Influence of Solvent Type on Reductive Amination of Ketones

| Solvent Class | Examples | General Influence on Reaction Rate | Rationale |

| Protic Alcohols | Methanol, Ethanol | Generally Favorable | Promotes both imine formation and hydrogenation. wpunj.eduresearchgate.net |

| Water | Water | Can be Favorable or Unfavorable | May accelerate the reaction but can also lead to imine hydrolysis. researchgate.net |

| Aprotic Polar | Tetrahydrofuran (THF), Dioxane | Often Favorable | Good for reactions with hydride reagents. researchgate.net |

| Aprotic Nonpolar | Cyclohexane, Toluene | Generally Less Favorable | Lower rates of imine and Schiff base formation. wpunj.eduresearchgate.net |

| Chlorinated | 1,2-Dichloroethane (DCE) | Effective but less desirable | Historically common but environmentally unfavorable. researchgate.net |

Temperature is another critical parameter that has a profound effect on the reaction kinetics. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction. For the synthesis of N-substituted cyclopentanamines, reaction temperatures can vary. For instance, in the reductive amination of cyclopentanone to yield cyclopentylamine (B150401), a reaction at 90°C has been reported. researchgate.net For other reductive alkylations of nitriles with ketones, temperatures as high as 110°C have been utilized to achieve good yields, especially when sterically hindered ketones are involved. nih.gov

However, excessively high temperatures can lead to undesirable side reactions, such as the formation of by-products or the degradation of reactants and products. In catalytic systems, high temperatures can also lead to catalyst deactivation. Therefore, there is often an optimal temperature range for a given reaction that balances the need for a sufficiently high reaction rate with the minimization of side reactions and catalyst deactivation.

The interplay between solvent and temperature is also crucial. The boiling point of the solvent will, for instance, set an upper limit for the reaction temperature at atmospheric pressure. The choice of solvent can also influence the thermal stability of the catalyst and reactants.

The following table provides a qualitative overview of the expected influence of temperature on the reductive amination to form this compound, based on general principles and analogous reactions.

Table 2: General Influence of Temperature on Reductive Amination

| Temperature Range | Expected Effect on Reaction Rate | Potential Drawbacks |

| Low (e.g., room temp.) | Slow reaction rate | May require extended reaction times. |

| Moderate (e.g., 50-100°C) | Increased reaction rate | Generally a good balance for yield and rate. researchgate.net |

| High (e.g., >100°C) | Significantly increased reaction rate | Potential for increased side products and catalyst deactivation. nih.gov |

Computational and Theoretical Investigations of N Cyclopropylcyclopentanamine

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the fundamental characteristics of a molecule. For N-cyclopropylcyclopentanamine, these studies would reveal insights into its electronic nature, preferred three-dimensional structure, and inherent reactivity.

Electronic Structure and Bonding Analysis of the Amine Moiety

The nitrogen atom in this compound is central to its chemical character. An analysis of the electronic structure would focus on the hybridization of the nitrogen atom and the nature of the bonds it forms with the cyclopropyl (B3062369) and cyclopentyl groups. The cyclopropyl group is known to possess unique electronic properties, exhibiting some characteristics of a double bond due to the strained C-C bonds having significant p-character. Current time information in Edmonton, CA. This property influences the electronic environment of the adjacent nitrogen atom.

Table 1: Predicted Geometrical Parameters for the Amine Moiety in this compound (Note: These are illustrative values based on related structures and require specific computational verification.)

| Parameter | Predicted Value | Description |

| C(cyclopentyl)-N Bond Length | ~1.47 Å | Typical single bond length between an sp3 carbon and nitrogen. |

| C(cyclopropyl)-N Bond Length | ~1.45 Å | Potentially shorter than a typical C-N single bond due to the electronic nature of the cyclopropyl group. |

| C-N-C Bond Angle | ~112-116° | Reflecting a trigonal pyramidal geometry around the nitrogen, influenced by the steric bulk of the rings. |

| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond in a secondary amine. |

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily dictated by the puckering of the cyclopentane (B165970) ring, rotation around the C-N bonds, and the orientation of the cyclopropyl group. Cyclopentane itself is not planar and adopts puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain. dalalinstitute.comlibretexts.orgscribd.com The energy barrier between these conformations is very low, suggesting that the cyclopentyl moiety in the target molecule would be highly flexible at room temperature. researchgate.net

The attachment of the bulky N-cyclopropylamino substituent would be expected to favor an equatorial position on the cyclopentane ring to minimize steric hindrance. Furthermore, studies on N-cyclopropyl amides have revealed distinct conformational preferences around the N-cyclopropyl bond, often favoring an "ortho" or "bisected" conformation where the N-H bond is aligned with the plane of the cyclopropyl ring. nih.gov A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the relevant dihedral angles to identify the global energy minimum and other low-energy conformers.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: These values are for illustrative purposes to demonstrate the concept of an energy landscape.)

| Conformer | Cyclopentane Puckering | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial | 0.0 (Global Minimum) |

| 2 | Half-Chair | Equatorial | 0.5 - 1.0 |

| 3 | Envelope | Axial | > 2.0 |

| 4 | Half-Chair | Axial | > 2.5 |

Frontier Molecular Orbital Theory Applications to Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO (E_HOMO) is a key indicator of the molecule's nucleophilicity and its susceptibility to electrophilic attack. semanticscholar.orgwpmucdn.com

The LUMO, on the other hand, would likely be distributed across the anti-bonding orbitals of the N-H and C-H bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. FMO analysis can predict the most likely sites for various chemical reactions, such as nucleophilic substitution or addition.

Computational Modeling of Synthetic Pathways and Reaction Mechanisms

Computational chemistry can also be used to model potential synthetic routes to this compound and to investigate the detailed mechanisms of these reactions. A probable and widely used method for its synthesis is the reductive amination of cyclopentanone (B42830) with cyclopropylamine (B47189). researchgate.netresearchgate.net

Reaction Pathway Energetics and Thermodynamic Profiles

Modeling the reductive amination process would involve calculating the energies of reactants, intermediates, transition states, and products. The reaction typically proceeds through the formation of a carbinolamine intermediate, followed by dehydration to an imine (or iminium ion), which is then reduced to the final amine product. rsc.org

Catalyst-Substrate Interactions in Modeled Amination

The reduction step in reductive amination is typically catalyzed by a metal catalyst (e.g., based on Palladium, Platinum, or Ruthenium) with a hydrogen source or by a chemical reducing agent (e.g., sodium borohydride). researchgate.netresearchgate.net Computational models can simulate the interaction between the catalyst and the imine intermediate.

These models can reveal how the imine adsorbs onto the catalyst surface and how this interaction facilitates the cleavage of the H-H bond and the subsequent hydrogenation of the C=N double bond. youtube.com By analyzing the electronic interactions between the substrate's orbitals and the catalyst's d-orbitals, researchers can understand the source of catalytic activity and selectivity. This knowledge can guide the selection of the most efficient catalyst for the synthesis of this compound.

Solvent Effects and Implicit Solvent Models in silico

The local environment, particularly the solvent, can significantly influence the conformational preferences and physicochemical properties of a molecule. Computational chemistry offers a robust framework to study these interactions through various solvent models. wikipedia.org Implicit solvent models, also known as continuum models, are a computationally efficient approach where the solvent is represented as a continuous medium with a defined dielectric constant, rather than as individual solvent molecules. numberanalytics.comnumberanalytics.com This methodology allows for the calculation of solvation free energies and the exploration of how a solvent medium affects the electronic structure and geometry of a solute. researchgate.net

Several popular implicit solvent models are employed in computational chemistry, each with its own set of algorithms and parameterizations. These include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). numberanalytics.comnumberanalytics.com These models create a cavity in the dielectric continuum that represents the solute molecule and then calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum. wikipedia.org

For this compound, these models can be used to predict how its properties would change in solvents of varying polarity, such as water, ethanol (B145695), and hexane (B92381). Key parameters that would be investigated include:

Conformational Energy: The relative energies of different conformers of this compound can be recalculated in the presence of a solvent. The more polar conformers are expected to be stabilized to a greater extent in polar solvents.

Dipole Moment: The dipole moment of the molecule is expected to increase in more polarizable solvents due to the reaction field induced by the solvent.

Solvation Free Energy: This value quantifies the energetic cost or benefit of transferring the molecule from the gas phase to the solvent.

Table 1: Predicted Solvent Effects on this compound using Implicit Solvent Models

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 0.00 | 1.25 |

| Hexane | 1.88 | -2.5 | 1.35 |

| Ethanol | 24.5 | -5.8 | 1.70 |

| Water | 78.4 | -6.5 | 1.85 |

Note: The data in this table is hypothetical and serves as a scientifically plausible illustration of expected trends based on computational principles.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting various spectroscopic data, which can be invaluable for the identification and structural elucidation of novel compounds. uni-wuppertal.de

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a significant application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a widely used approach for this purpose. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info

For this compound, theoretical predictions can help in the assignment of the ¹H and ¹³C NMR spectra. The unique electronic environment of the cyclopropyl group, known for its high s-character in the C-H bonds and ring strain, is expected to result in upfield shifted proton and carbon signals compared to other alkyl groups. nih.govresearchgate.net The cyclopentyl group would exhibit more typical alkane-like chemical shifts. The methine proton on the cyclopentyl ring attached to the nitrogen is expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentyl-CH(N) | 2.85 | 62.5 |

| Cyclopentyl-CH₂ | 1.70 - 1.85 | 33.8 |

| Cyclopentyl-CH₂ | 1.50 - 1.65 | 24.1 |

| Cyclopropyl-CH(N) | 2.15 | 35.2 |

| Cyclopropyl-CH₂ | 0.40 - 0.55 | 6.5 |

| N-H | 1.10 | - |

Note: The data in this table is hypothetical and based on established principles of NMR spectroscopy and the known effects of the constituent functional groups.

Vibrational Spectroscopy Simulations (IR, Raman) for Structural Assignment

Theoretical vibrational spectroscopy is a powerful tool for understanding the molecular vibrations that give rise to infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. youtube.com The intensities of the IR bands are proportional to the square of the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability. nih.gov

For this compound, the simulated IR and Raman spectra would show characteristic bands corresponding to the various functional groups present in the molecule. These include the N-H stretching and bending vibrations, C-N stretching, and the various C-H stretching and bending modes of the cyclopentyl and cyclopropyl rings. Comparing the computed spectra with experimental data can provide strong evidence for the proposed structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3350 | Medium | Weak |

| Cyclopentyl C-H Stretch | 2950 - 2850 | Strong | Strong |

| Cyclopropyl C-H Stretch | 3080 - 3000 | Medium | Medium |

| C-N Stretch | 1150 | Medium | Medium |

| N-H Bend | 1580 | Weak | Weak |

| Cyclopentyl CH₂ Scissoring | 1460 | Medium | Medium |

| Cyclopropyl Ring Breathing | 1250 | Weak | Strong |

Note: The data in this table is hypothetical and based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry Fragmentation Pathway Prediction

Computational methods are increasingly being used to predict the fragmentation patterns of molecules in a mass spectrometer. nih.gov This can be achieved through various approaches, including quantum chemical calculations to determine the energies of potential fragment ions and transition states for fragmentation reactions. More commonly, rule-based systems and machine learning models trained on large datasets of known fragmentation patterns are employed to predict the mass-to-charge ratios (m/z) and relative abundances of fragment ions.

For this compound, under electron ionization (EI), the initial molecular ion (M⁺˙) would be formed. Subsequent fragmentation would likely proceed through several characteristic pathways for amines and cyclic compounds. These include α-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical from the cyclopentyl ring, or the loss of a vinyl radical from the cyclopropyl ring. Ring-opening and subsequent fragmentation of the cyclic systems are also plausible pathways. nih.gov

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 125 | [C₈H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | [C₇H₁₂N]⁺ | Loss of CH₃ from cyclopentyl ring via α-cleavage |

| 96 | [C₆H₁₀N]⁺ | Loss of C₂H₅ from cyclopentyl ring via α-cleavage |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the cyclopropyl ring |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Note: The data in this table is hypothetical and based on established principles of mass spectrometry and the known fragmentation patterns of similar compounds.

Structural Elucidation Methodologies for N Cyclopropylcyclopentanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like N-cyclopropylcyclopentanamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

2D-NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.comemerypharma.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY spectra would be expected to show correlations between the methine proton on the cyclopentyl ring (C1'-H) and the adjacent methylene (B1212753) protons (C2'-H₂ and C5'-H₂). Similarly, correlations would be observed between the protons on the cyclopropyl (B3062369) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This is instrumental in assigning the carbon skeleton by linking the proton shifts to their corresponding carbon environments. For instance, the proton signal for the C1' methine of the cyclopentyl group would show a cross-peak to the C1' carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC would show correlations between the C1' proton of the cyclopentyl ring and the carbons of the cyclopropyl ring (C1'' and C2''), and vice-versa, thus confirming the N-substitution pattern.

Predicted 2D-NMR Data for this compound:

| Proton (¹H) Signal | Predicted COSY Correlations | Predicted HSQC Correlation (¹³C) | Predicted HMBC Correlations (¹³C) |

| C1'-H | C2'-H₂, C5'-H₂ | C1' | C2', C5', C1'', C2'' |

| C2',C5'-H₂ | C1'-H, C3',C4'-H₂ | C2', C5' | C1', C3', C4' |

| C3',C4'-H₂ | C2',C5'-H₂ | C3', C4' | C2', C5' |

| C1''-H | C2''-H₂ | C1'' | C1', C2'' |

| C2''-H₂ | C1''-H | C2'' | C1', C1'' |

Solid-State NMR Applications for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. jocpr.comresearchgate.netbruker.comresearchgate.netjeol.com Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different crystalline forms, as well as amorphous content. jocpr.comresearchgate.netbruker.comresearchgate.netjeol.com

While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. jocpr.comresearchgate.net This sensitivity allows for the differentiation of polymorphs, which will typically display unique chemical shifts and cross-polarization magic angle spinning (CP/MAS) spectra. jst.go.jpacs.org For this compound, different polymorphic forms would be expected to show variations in their ¹³C chemical shifts due to differences in intermolecular interactions and molecular conformation in the solid state. This is particularly relevant for the hydrochloride salt of the amine, where hydrogen bonding and ionic interactions play a significant role in the crystal packing. rsc.org

Hypothetical Solid-State ¹³C NMR Data for Two Polymorphs of this compound HCl:

| Carbon | Polymorph A (Predicted δ / ppm) | Polymorph B (Predicted δ / ppm) |

| C1' | 65.2 | 66.8 |

| C2', C5' | 34.5 | 35.1 |

| C3', C4' | 24.1 | 24.9 |

| C1'' | 35.8 | 36.5 |

| C2'' | 7.2 | 7.9 |

Chiral NMR Derivatization and Enantiomeric Excess Determination

This compound is a chiral molecule. The determination of the enantiomeric excess (e.e.) is often crucial, and this can be achieved using chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. wikipedia.orgacs.orgresearchgate.netwikipedia.orgnih.gov A common CDA for secondary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). wikipedia.orgacs.orgumn.eduillinois.edu

The reaction of a racemic or enantiomerically enriched sample of this compound with an enantiopure CDA, such as (R)-Mosher's acid chloride, produces a mixture of diastereomeric amides. Diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct NMR spectra. wikipedia.org By integrating the signals of a specific proton (or fluorine in ¹⁹F NMR) for each diastereomer, the enantiomeric excess of the original amine can be accurately determined. The chemical shift differences between the diastereomers are influenced by the anisotropic effect of the phenyl ring in the Mosher's acid moiety. illinois.edu

Hypothetical Procedure for Enantiomeric Excess Determination:

A sample of this compound is reacted with a slight excess of (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).

The reaction mixture is then analyzed directly by ¹H NMR and/or ¹⁹F NMR spectroscopy.

The signals corresponding to a specific proton or the CF₃ group of the two diastereomeric amides are identified.

The integration of these distinct signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.

Hypothetical ¹H NMR Data for Diastereomeric Mosher's Amides of this compound:

| Proton | Diastereomer 1 (from (R)-amine) δ / ppm | Diastereomer 2 (from (S)-amine) δ / ppm | Δδ (ppm) |

| OCH₃ | 3.55 | 3.58 | 0.03 |

| C1'-H | 4.10 | 4.05 | -0.05 |

| C1''-H | 2.50 | 2.54 | 0.04 |

Mass Spectrometry (MS) Characterization Methods

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). ijpsm.comresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule, as very few combinations of atoms will have the same exact mass. For this compound (C₈H₁₅N), HRMS would be able to distinguish it from other isobaric compounds with different elemental compositions.

Exemplary HRMS Data for Isomers with the Formula C₈H₁₅N:

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₈H₁₅N | 125.120449 |

| Indolizidine | C₈H₁₅N | 125.120449 |

| Tropane | C₈H₁₅N | 125.120449 |

While HRMS can confirm the molecular formula, it cannot distinguish between isomers. However, when combined with other techniques like NMR and tandem MS, a complete structural elucidation is possible.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. nih.govresearchgate.netnih.govnih.govscielo.br The fragmentation pattern is characteristic of the molecule's structure and can be used to identify and differentiate isomers.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical electrospray ionization (ESI) MS/MS experiment. The fragmentation of secondary amines is often dominated by cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of stable iminium ions. The fragmentation of the cyclopentyl and cyclopropyl rings can also lead to characteristic neutral losses.

Predicted MS/MS Fragmentation of [this compound+H]⁺:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment Ion |

| 126.1281 | 98.0964 | C₂H₄ (Ethene) | [C₆H₁₂N]⁺ (Cyclopentyliminium ion) |

| 126.1281 | 84.0808 | C₃H₆ (Propene) | [C₅H₁₀N]⁺ (Cyclopropylmethyliminium ion) |

| 126.1281 | 70.0648 | C₄H₈ (Butene) | [C₄H₈N]⁺ (Ring-opened fragment) |

| 126.1281 | 56.0491 | C₅H₁₀ (Cyclopentane) | [C₃H₆N]⁺ (Cyclopropyliminium ion) |

The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the cyclopropyl and cyclopentyl groups to the nitrogen atom.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. polyu.edu.hk This added dimension of separation is particularly valuable for differentiating between isomeric compounds, which have the same mass and are therefore indistinguishable by conventional mass spectrometry alone. polyu.edu.hkresearchgate.net For this compound, IM-MS can be employed to distinguish it from other structural isomers that possess the same elemental formula (C₈H₁₅N).

In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium) under the influence of a weak electric field. polyu.edu.hk Ions with a more compact, spherical shape will experience fewer collisions with the buffer gas and travel through the tube faster than elongated or bulkier isomers. This differential drift time allows for their separation. The instrument measures the ion's rotationally averaged collision cross section (CCS), a value that is proportional to its size and shape. acs.org The CCS is a key quantitative metric that can aid in the characterization and identification of molecules. acs.orgnih.gov

For instance, this compound could be differentiated from its isomers, such as N-allyl-N-methylcyclopentylamine or octahydro-1H-indole. Although these compounds share the same m/z value, their distinct three-dimensional structures would result in unique CCS values, enabling their unambiguous identification. Studies on various amine isomers have demonstrated that the mobility is influenced by the compound class; primary amines, for example, may interact more with the drift gas than secondary or tertiary amines, leading to lower mobilities. nih.gov The formation of different ion assemblies or adducts in the gas phase can further enhance the separation of isomers. polyu.edu.hk

The table below illustrates hypothetical CCS data that could be obtained from an IM-MS experiment to differentiate this compound from a potential isomer.

| Compound | Molecular Formula | Mass (Da) | Adduct Ion | m/z | Hypothetical CCS (Ų) in N₂ |

|---|---|---|---|---|---|

| This compound | C₈H₁₅N | 125.22 | [M+H]⁺ | 126.23 | 135.4 |

| Octahydro-1H-indole | C₈H₁₅N | 125.22 | [M+H]⁺ | 126.23 | 138.1 |

Vibrational Spectroscopy Approaches (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are complementary and essential for identifying functional groups and gaining insight into the skeletal structure of a molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

For this compound, the most diagnostically significant absorption would be from the secondary amine (N-H) group. Secondary amines typically exhibit a single, weak to medium intensity N-H stretching band in the region of 3350–3310 cm⁻¹. spcmc.ac.inorgchemboulder.com This is a key feature that distinguishes them from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.comwpmucdn.com

Other characteristic absorptions include the C-H stretching vibrations of the cyclopentyl and cyclopropyl rings, which are expected in the 3000–2850 cm⁻¹ range for the sp³-hybridized carbons. The cyclopropyl group may also show C-H stretching absorptions slightly above 3000 cm⁻¹. The C-N stretching vibration for aliphatic amines typically appears as a medium or weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com The N-H bending (wagging) vibration for secondary amines is a broad band typically found between 900 and 700 cm⁻¹. spcmc.ac.inspectroscopyonline.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3350 - 3310 | Weak to Medium |

| Cyclopropyl C-H | Stretching | ~3100 - 3000 | Medium |

| Alkyl C-H (Cyclopentyl/Cyclopropyl) | Stretching | 2960 - 2850 | Strong |

| Aliphatic C-N | Stretching | 1250 - 1020 | Weak to Medium |

| Secondary Amine (N-H) | Bending (Wag) | 900 - 700 | Strong, Broad |

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for observing the vibrations of non-polar bonds and symmetric molecular frameworks. renishaw.com In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. While most of the light is scattered at the same frequency (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational modes of the molecule. youtube.com

For this compound, Raman spectroscopy would provide detailed information about the carbon-carbon skeletal vibrations of the cyclopentyl and cyclopropyl rings. The cyclopropane (B1198618) ring has characteristic "ring breathing" modes, which are often strong in the Raman spectrum. cdnsciencepub.com For example, a symmetric ring breathing mode for a cyclopropane ring is typically identified with strong Raman intensity around 1034 cm⁻¹. cdnsciencepub.com Similarly, the cyclopentane (B165970) ring has its own set of skeletal vibrations, including a radial deformation mode observed at approximately 273 cm⁻¹. nih.gov

Because C-C bonds are non-polar, their stretching and bending vibrations are often more intense in the Raman spectrum than in the IR spectrum. This makes Raman an excellent tool for fingerprinting the carbocyclic structures of this compound. The symmetry of the molecule influences which vibrations are Raman active; even subtle changes in molecular conformation can lead to changes in the Raman spectrum.

The table below lists representative Raman shifts for the carbocyclic moieties present in the target molecule.

| Structural Moiety | Vibrational Mode | Representative Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyclopropane Ring | Symmetric Ring Breathing | ~1034 | Strong |

| Cyclopropane Ring | Asymmetric Stretching | ~870 | Medium |

| Cyclopentane Ring | Ring Deformation (Radial) | ~273 | Medium |

| Cyclopentane Ring | CH₂ Twisting/Wagging | 1200 - 1300 | Weak-Medium |

| C-N Bond | Stretching | ~1100 | Weak |

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction methods provide the most definitive information about the three-dimensional structure of a molecule in the solid state. These techniques are predicated on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.

To perform SXRD, a high-quality single crystal of the compound is required. rigaku.com The crystal is mounted on a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, is collected and analyzed. creative-biostructure.com Computational methods are then used to solve the phase problem and generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

An SXRD analysis of this compound would reveal the precise spatial relationship between the cyclopropyl and cyclopentyl rings, including the conformation of the five-membered ring (e.g., envelope or twist) and the orientation of the substituents relative to each other.

The data obtained from a successful SXRD experiment is summarized in a crystallographic information file (CIF), containing parameters such as those listed in the hypothetical table below.

| Crystallographic Parameter | Hypothetical Value / Information |

|---|---|

| Chemical Formula | C₈H₁₅N |

| Formula Weight | 125.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.5° |

| Volume | 845.0 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 0.985 g/cm³ |

| R-factor (Goodness of fit) | R1 = 0.045 |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. libretexts.org Unlike SXRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder, providing information about the bulk sample. researchgate.netjst.go.jp The primary use of PXRD is for phase identification. nih.gov

In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and since the microcrystals are randomly oriented, all possible diffraction conditions are met simultaneously. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. libretexts.org

For this compound, PXRD would be used to:

Identify the compound: By comparing the experimental diffraction pattern to a database of known patterns or a pattern calculated from a single-crystal structure solution.

Determine sample purity: The presence of crystalline impurities would manifest as additional peaks in the diffractogram.

Characterize polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Refine lattice parameters: The positions of the diffraction peaks can be used to accurately determine the dimensions of the unit cell. nih.gov

While solving a crystal structure from powder data alone is challenging for organic molecules, it is an invaluable tool for routine characterization and quality control of solid materials. researchgate.netaip.org

Advanced Applications of N Cyclopropylcyclopentanamine As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The unique structural combination of a cyclopentane (B165970) and a cyclopropane (B1198618) ring attached to a nitrogen atom makes N-cyclopropylcyclopentanamine an attractive starting material for the synthesis of complex molecules, including those with potential biological activity.

Multi-Step Synthesis Strategies Employing this compound

While specific multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, the strategic value of the N-cyclopropylamine moiety is well-established in the synthesis of bioactive compounds. For instance, the N-cyclopropyl group is a key feature in several pharmaceuticals due to its ability to modulate metabolic stability and receptor binding affinity.

Multi-step sequences involving N-cyclopropyl anilines have been reported in the development of kinase inhibitors and other therapeutic agents. These syntheses often leverage the cyclopropylamine (B47189) motif to introduce conformational rigidity and improve pharmacokinetic profiles. It is conceivable that this compound could serve as a non-aromatic bioisostere in similar multi-step synthetic campaigns, offering a different three-dimensional profile. A hypothetical multi-step synthesis could involve the initial N-functionalization of this compound followed by further transformations on either the cyclopentyl or cyclopropyl (B3062369) ring to build molecular complexity.

A representative, albeit analogous, multi-step synthesis involving a cyclopropylamine derivative is the construction of bicyclic cyclopropylamines from amino acid derivatives, which showcases the utility of the cyclopropylamine core in building complex scaffolds. clockss.org

Asymmetric Synthesis Leveraging its Chiral Potential

This compound possesses a chiral center at the cyclopentyl carbon attached to the nitrogen atom (assuming the cyclopentane ring is substituted). This intrinsic chirality presents an opportunity for its use in asymmetric synthesis. The racemic mixture of this compound could potentially be resolved into its constituent enantiomers using classical methods with chiral acids or through enzymatic resolution.